molecular formula C8H14ClNO2 B2827827 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride CAS No. 2172543-02-9

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride

Cat. No.: B2827827
CAS No.: 2172543-02-9
M. Wt: 191.66
InChI Key: AMSFIDXUHHUVKH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is a chemical compound that features a tetrahydropyridine ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The starting material, 1-methyl-4-piperidone, undergoes a reduction reaction to form 1-methyl-1,2,3,6-tetrahydropyridine.

    Introduction of the Acetic Acid Moiety: The tetrahydropyridine intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can further saturate the tetrahydropyridine ring, converting it to a piperidine ring.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group can be modified to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various esters and amides depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethanol: Similar structure but with an ethanol group instead of an acetic acid moiety.

Uniqueness

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is unique due to its specific combination of a tetrahydropyridine ring and an acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h2H,3-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSFIDXUHHUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172543-02-9
Record name 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride
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